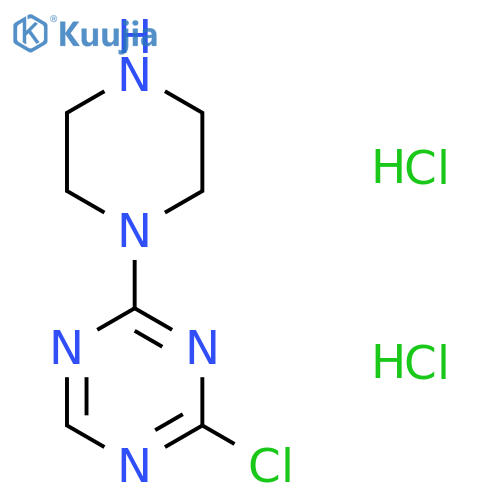

Cas no 2230807-23-3 (2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride)

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

- 2-chloro-4-piperazin-1-yl-1,3,5-triazine;dihydrochloride

- starbld0038853

- 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

-

- MDL: MFCD31666894

- インチ: 1S/C7H10ClN5.2ClH/c8-6-10-5-11-7(12-6)13-3-1-9-2-4-13;;/h5,9H,1-4H2;2*1H

- InChIKey: NHMHCIGIFUBIJG-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC=NC(=N1)N1CCNCC1.Cl.Cl

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 161

- トポロジー分子極性表面積: 53.9

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2009783-0.05g |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95% | 0.05g |

$238.0 | 2023-09-16 | |

| Enamine | EN300-2009783-1.0g |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95% | 1g |

$1029.0 | 2023-06-01 | |

| Enamine | EN300-2009783-5g |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95% | 5g |

$2981.0 | 2023-09-16 | |

| Chemenu | CM479449-500mg |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95%+ | 500mg |

$794 | 2023-03-25 | |

| Enamine | EN300-2009783-10.0g |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95% | 10g |

$4421.0 | 2023-06-01 | |

| A2B Chem LLC | AY03256-500mg |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95% | 500mg |

$881.00 | 2024-04-20 | |

| Aaron | AR01FJ7O-5g |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95% | 5g |

$4124.00 | 2023-12-14 | |

| Aaron | AR01FJ7O-2.5g |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95% | 2.5g |

$2795.00 | 2025-02-11 | |

| Aaron | AR01FJ7O-100mg |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95% | 100mg |

$514.00 | 2025-02-11 | |

| 1PlusChem | 1P01FIZC-250mg |

2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride |

2230807-23-3 | 95% | 250mg |

$691.00 | 2023-12-18 |

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride 関連文献

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochlorideに関する追加情報

Professional Introduction to 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride (CAS No. 2230807-23-3) in Modern Chemical and Pharmaceutical Research

The compound 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride (CAS No. 2230807-23-3) represents a significant advancement in the realm of chemical biology and medicinal chemistry. As a derivative of triazine, this molecule has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery. The presence of both chloro and piperazine substituents enhances its reactivity, making it a valuable scaffold for synthesizing novel bioactive molecules.

Recent studies have highlighted the role of triazine derivatives in developing therapeutic agents targeting various diseases. The 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride structure serves as an excellent platform for designing molecules with enhanced binding affinity and selectivity. Its bifunctional nature allows for modifications at multiple sites, enabling chemists to fine-tune its pharmacological properties. This flexibility has been particularly useful in the development of kinase inhibitors, where precise targeting is crucial.

In the context of contemporary pharmaceutical research, the 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride compound has been explored for its potential in treating inflammatory and autoimmune disorders. The piperazine moiety is well-known for its ability to modulate enzyme activity and receptor interactions, which is highly relevant in immunomodulatory therapies. Preliminary findings suggest that derivatives of this compound exhibit promising anti-inflammatory effects by inhibiting key pro-inflammatory pathways.

The chloro substituent on the triazine ring further contributes to the compound's utility by enabling nucleophilic substitution reactions. This reactivity has been leveraged to develop novel heterocyclic compounds with improved pharmacokinetic profiles. Researchers have successfully incorporated this scaffold into molecules that demonstrate both efficacy and safety in preclinical studies. Such advancements underscore the importance of 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride as a building block in medicinal chemistry.

One of the most exciting applications of this compound is in the field of antiviral research. The unique structural features of 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride allow it to interact with viral enzymes and proteins, disrupting their replication cycle. Recent publications have described its use in synthesizing inhibitors targeting RNA-dependent RNA polymerases (RdRp) in viruses such as SARS-CoV-2. These inhibitors have shown encouraging results in vitro, highlighting the compound's potential as a lead molecule for antiviral drug development.

Another area where this compound has made significant contributions is oncology. The ability to design molecules that selectively inhibit cancer cell proliferation has been a major focus in recent years. By modifying the 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride scaffold, researchers have generated derivatives that exhibit potent antitumor activity. These compounds have been found to interfere with critical signaling pathways involved in cancer growth and metastasis. Early clinical trials are underway to evaluate their efficacy and safety profile in human patients.

The synthesis of 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers have access to high-quality starting material for further derivatization. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the complex framework of this molecule.

The pharmacological properties of 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride are further enhanced by its solubility characteristics. The hydrochloride salt form improves water solubility, facilitating its use in pharmaceutical formulations and biological assays. This property is especially important for drug delivery systems where bioavailability plays a critical role. Researchers have explored various delivery mechanisms to optimize the therapeutic effects of derivatives based on this scaffold.

In conclusion,2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride (CAS No. 2230807-23-3) stands out as a versatile and promising compound in modern chemical and pharmaceutical research. Its unique structural features enable diverse applications across multiple therapeutic areas, including anti-inflammatory treatments,antiviral therapies,and oncology drug development. With ongoing research efforts aimed at optimizing its pharmacological properties,this molecule is poised to make significant contributions to future medical advancements.

2230807-23-3 (2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride) 関連製品

- 882055-36-9(Benzothiazole, 2-bromo-5-chloro-6-fluoro-)

- 2172034-39-6(N-{7,7-dimethyl-2-oxabicyclo3.2.0heptan-6-yl}-N-propylsulfamoyl chloride)

- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)

- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)

- 1497456-50-4(1-(oxan-2-yl)methyl-1H-pyrazole-4-carboxylic acid)

- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)

- 339101-72-3(4-Amino-2-(2-{3-chloro-5-(trifluoromethyl)-2-pyridinylamino}ethyl)-1H-isoindole-1,3(2H)-dione)

- 1087387-70-9(9-Undecynoic Acid Ethyl Ester)

- 1638744-03-2((3S)-3-fluoropiperidin-4-one;hydrochloride)

- 2411219-84-4(1-[3-(Oxiran-2-ylmethoxy)phenyl]piperidin-2-one)